molecular formula C6H6Cl2N2O2 B6327124 Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate CAS No. 64736-58-9

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Cat. No. B6327124
CAS RN: 64736-58-9
M. Wt: 209.03 g/mol
InChI Key: VLUBCRVJZVBQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H6Cl2N2O2 and a molecular weight of 209.03 . It is a pale-yellow to yellow-brown solid . This compound is a ring-substituted-1H-imidazole-4-carboxylic acid derivative .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the imidazole ring and the ethyl group attached to the carboxylate group.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.03 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4,5-dichloro-1H-imidazole-2-carboxylate in laboratory experiments include its versatility, its high yield, and its ease of use. It can be used to synthesize a wide range of compounds and can be used in a variety of biochemical and physiological studies. The main limitation of using this compound is its lack of specificity, as it can interact with a wide range of molecules.

Future Directions

There are a number of potential future directions for research involving ethyl 4,5-dichloro-1H-imidazole-2-carboxylate. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further research into its use as a reagent in organic synthesis and in various biochemical and physiological studies is needed. Finally, research into the development of new methods for the synthesis and purification of this compound is needed.

Scientific Research Applications

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and can be used to synthesize a wide range of compounds. It is also used in various biochemical and physiological studies, as it is a useful reagent for labeling or probing proteins and other molecules. In addition, it is used in drug discovery and development, as it can be used to modify small molecules to improve their pharmacological properties.

Safety and Hazards

The safety data sheet for Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .

properties

IUPAC Name

ethyl 4,5-dichloro-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUBCRVJZVBQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 4,5-dichloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate obtained in Example (7b) (0.61 g, 1.79 mmol) was dissolved in ethanol (3 mL). A 4 N hydrochloric acid/ethyl acetate solution (15 mL) was added, and the mixture was heated under reflux for one hour. The reaction solution was concentrated under reduced pressure, diluted with ethyl acetate, washed with brine and dried over anhydrous sodium sulfate. Following concentration under reduced pressure, the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=10/1, 1/1) to obtain 0.24 g of the title compound as a pale yellow oily substance (65%).
Name
Ethyl 4,5-dichloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.